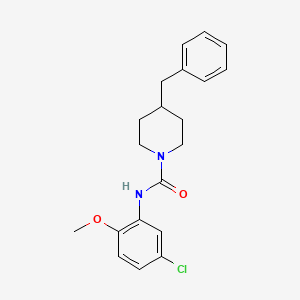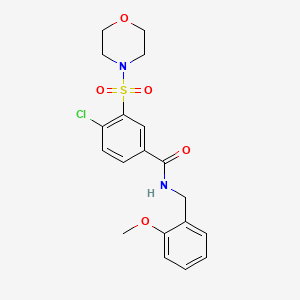![molecular formula C23H30N2O3S B3528949 N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3528949.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). This compound has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide targets MCT1, a transporter protein that is overexpressed in many cancer cells. MCT1 is responsible for the transport of lactate, a byproduct of glycolysis, out of the cell. Inhibition of MCT1 leads to the accumulation of lactate within the cell, which can lead to cell death. In addition, lactate accumulation can also activate immune cells, leading to an antitumor immune response.
Biochemical and Physiological Effects
Inhibition of MCT1 by N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide has several biochemical and physiological effects. It leads to the accumulation of lactate within the cell, which can lead to cell death. In addition, lactate accumulation can also activate immune cells, leading to an antitumor immune response. N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide has also been shown to decrease tumor glucose uptake and increase tumor oxygenation, which can enhance the efficacy of other anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide is its specificity for MCT1, which reduces the risk of off-target effects. In addition, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide has shown promising results in preclinical studies as a potential anticancer agent. However, one of the limitations of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide is its poor solubility, which can affect its pharmacokinetic properties and limit its effectiveness.
Zukünftige Richtungen
There are several future directions for N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide research. One direction is to optimize the formulation of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide to improve its solubility and pharmacokinetic properties. Another direction is to investigate the efficacy of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide in combination with other anticancer agents, such as immunotherapy or targeted therapy. Furthermore, the role of lactate accumulation in the antitumor immune response needs to be further elucidated. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide in humans.
Conclusion
In conclusion, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide is a promising small molecule inhibitor of MCT1 that has shown potential as an anticancer agent in preclinical studies. Its mechanism of action involves the inhibition of lactate transport, which can lead to cell death and an antitumor immune response. While there are limitations to its use, future research directions aim to optimize its formulation and investigate its efficacy in combination with other anticancer agents.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit lactate transport and decrease tumor growth in various cancer types, including breast, lung, and pancreatic cancer. In addition, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiotherapy.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-18-11-13-21(14-12-18)29(27,28)25(22-10-8-9-19(2)20(22)3)17-23(26)24-15-6-4-5-7-16-24/h8-14H,4-7,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBXTPVXGXQVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-phenyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B3528878.png)
![4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3528882.png)
![5-[(3-methyl-2-thienyl)methylene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3528888.png)

![ethyl 5-({[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B3528900.png)
![3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3528908.png)

![1-(2-fluorophenyl)-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B3528924.png)
![ethyl 4-[({[2-fluoro-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B3528933.png)
![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3528934.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3528941.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B3528981.png)